

Boscalid mode of action succinate dehydrogenase inhibitor

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Compound Focus: Boscalid

CAS No.: 188425-85-6

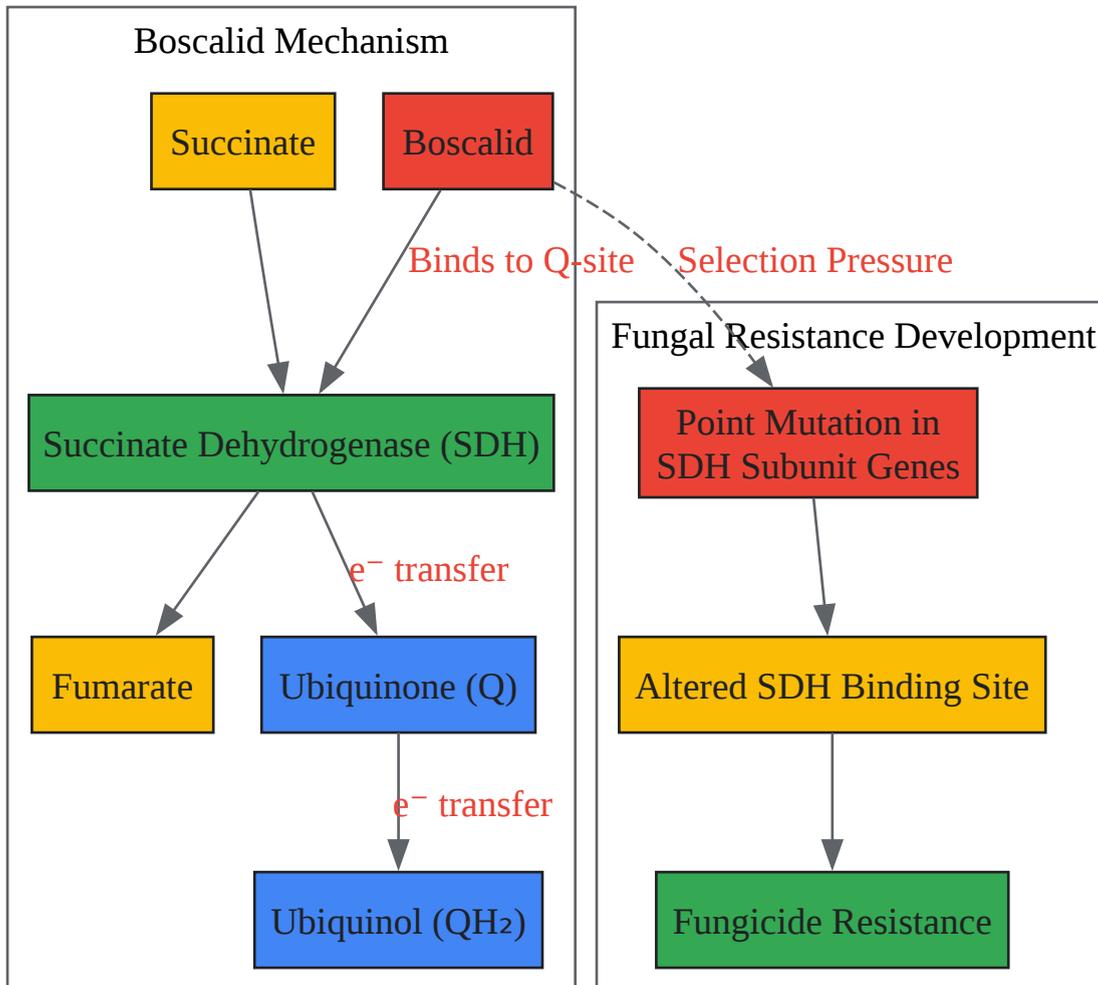
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Molecular Mechanism and Resistance

Boscalid specifically inhibits succinate dehydrogenase, a key enzyme complex embedded in the inner mitochondrial membrane. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons directly to ubiquinone in the respiratory chain [1]. By binding at the Q-site, **boscalid** prevents ubiquinone from accepting electrons, which cripples both cellular respiration and energy production, leading to fungal cell death [1] [2].

The following diagram illustrates this mechanism and the subsequent development of resistance.



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Boscalid inhibits SDH, and resistance arises from target-site mutations.

Prolonged use of **boscalid** can select for resistant fungal strains. The primary mechanism involves point mutations in the genes encoding the SDH enzyme subunits, particularly **SdhB**, which alter the binding site and reduce **boscalid**'s affinity [3] [4].

- **Common Mutations:** A well-documented mutation is the **H243Y** substitution in the SdhB subunit (iron-sulfur protein) of *Penicillium digitatum* [3]. Another reported mutation is **B-V58A** in *Sclerotinia sclerotiorum* [4].
- **Lack of Cross-Resistance:** Importantly, these mutations can confer specific resistance to SDHIs. Studies show significant cross-resistance between **boscalid** and carboxin, but not with fungicides from different classes like fludioxonil or prochloraz [3].

Experimental Protocols for Efficacy and Resistance

In Vitro Fungicide Sensitivity Assay

This standard method determines the concentration that inhibits 50% of mycelial growth (EC₅₀).

- **Procedure** [4]:
 - **Preparation of Media:** Prepare potato dextrose agar (PDA) plates amended with a series of **boscalid** concentrations (e.g., 0.001 to 10 µg/mL) and a non-amended control.
 - **Fungal Inoculation:** Transfer mycelial plugs from the edge of actively growing cultures of the target fungus to the center of each plate.
 - **Incubation and Measurement:** Incubate plates at the optimal temperature for the fungus until the mycelium on the control plate nearly covers the entire plate. Measure the diameter of mycelial growth in two perpendicular directions.
 - **Data Analysis:** Calculate the inhibition rate and use statistical software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Molecular Detection of Resistance Mutations

Monitoring resistance involves sequencing the SDH genes from resistant isolates.

- **Procedure** [3] [4]:
 - **DNA Extraction:** Extract genomic DNA from the mycelium of fungicide-resistant and sensitive (control) fungal isolates.
 - **PCR Amplification:** Design primers to amplify the genes encoding the SdhB, SdhC, and SdhD subunits. Perform PCR.
 - **DNA Sequencing:** Sequence the purified PCR products and align the nucleotide and deduced amino acid sequences with those from sensitive reference strains using sequence analysis software.
 - **Variant Analysis:** Identify single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

In Vivo Protective Efficacy Assay

This evaluates fungicide performance on live plants.

- **Procedure** [5]:

- **Plant Cultivation:** Grow test plants (e.g., rice or oilseed rape) under controlled conditions.
- **Fungicide Application:** Spray the plants with the test fungicide (e.g., **boscalid** or a new candidate) at specified concentrations. Include an untreated control group.
- **Pathogen Challenge:** Inoculate treated plants with a spore suspension of the target pathogen (e.g., *Rhizoctonia solani*).
- **Disease Assessment:** Maintain plants in a humid environment to promote disease development. After the symptoms appear on control plants, assess the disease severity or lesion area. Calculate the protective efficacy as a percentage compared to the control.

Quantitative Activity Data

The table below compiles experimental data on the fungicidal activity of **boscalid** and next-generation SDHI derivatives from recent studies, providing a quantitative comparison for researchers.

Compound	Target Fungus	EC ₅₀ / IC ₅₀ Value	Experimental Context	Citation
Boscalid	<i>Sclerotinia sclerotiorum</i>	0.51 µg/mL	In vitro, baseline sensitivity [6]	
Compound 5i (Novel SDHI)	<i>Sclerotinia sclerotiorum</i>	0.73 µg/mL	In vitro [6]	
Compound 5i (Novel SDHI)	<i>Rhizoctonia cerealis</i>	4.61 µg/mL	In vitro; fluxapyroxad EC ₅₀ = 16.99 µg/mL [6]	
Compound 5i (Novel SDHI)	<i>Puccinia sorghi</i>	100% inhibition at 50 µg/mL	In vivo; boscalid showed 70% inhibition [6]	
Boscalid	<i>Penicillium digitatum</i> (Resistant Mutants)	>1000 µg/mL	In vitro; UV-induced mutants [3]	
Compound B24 (β-ketonitrile)	<i>Rhizoctonia solani</i>	0.096 µg/mL	In vitro [5]	
Compound B29 (β-ketonitrile)	<i>Sclerotinia sclerotiorum</i>	0.072 µg/mL	In vitro [5]	

Safety and Environmental Profile

While **boscalid** has low acute toxicity [1], its environmental persistence and potential effects on non-target organisms require consideration.

- **Environmental Persistence:** **Boscalid** is **very persistent** in field conditions. Its half-life in soil can be up to **48.13 days**, and the presence of other contaminants like antibiotics can further inhibit its degradation [2].
- **Effects on Non-Target Organisms:** Studies indicate **boscalid** can cause oxidative stress and metabolic disorders in earthworms [2]. It can also affect the development of zebrafish larvae, impacting vision and the nervous system [2].
- **Synergistic Activation with Other Pollutants:** Research suggests **boscalid** can act as a ligand for the constitutive androstane receptor (CAR). In combination with an RXR agonist, it can lead to synergistic activation, potentially contributing to liver steatosis (fatty liver disease) in mice [7].

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